2'-Ethoxybutyrophenone
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Overview
Description
2’-Ethoxybutyrophenone is a chemical compound belonging to the butyrophenone class Butyrophenones are known for their diverse pharmacological activities, particularly in the field of neuroleptics
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Ethoxybutyrophenone typically involves the reaction of butyrophenone with ethyl alcohol under acidic or basic conditions. The reaction is facilitated by the presence of a catalyst, such as sulfuric acid or sodium hydroxide, which promotes the formation of the ethoxy group on the butyrophenone core.
Industrial Production Methods: Industrial production of 2’-Ethoxybutyrophenone may involve large-scale batch reactions where butyrophenone and ethyl alcohol are reacted in the presence of a suitable catalyst. The reaction mixture is then subjected to purification processes, such as distillation or crystallization, to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 2’-Ethoxybutyrophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted butyrophenone derivatives.
Scientific Research Applications
2’-Ethoxybutyrophenone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in neuropharmacology.
Medicine: Investigated for its potential therapeutic effects, especially in the treatment of psychiatric disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2’-Ethoxybutyrophenone involves its interaction with specific molecular targets in the body. As a butyrophenone derivative, it is likely to exert its effects by modulating neurotransmitter systems, particularly dopamine receptors. This modulation can lead to changes in neuronal activity and behavior, which is why butyrophenones are often used as antipsychotic agents.
Comparison with Similar Compounds
Haloperidol: Another butyrophenone derivative with potent antipsychotic properties.
Droperidol: Used primarily as an antiemetic and sedative.
Trifluperidol: Known for its high potency as a neuroleptic.
Uniqueness: 2’-Ethoxybutyrophenone is unique due to the presence of the ethoxy group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural variation can lead to differences in its efficacy, potency, and side effect profile compared to other butyrophenone derivatives.
Properties
IUPAC Name |
1-(2-ethoxyphenyl)butan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-7-11(13)10-8-5-6-9-12(10)14-4-2/h5-6,8-9H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLYCFIUPUDAKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=CC=C1OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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